![molecular formula C23H26N6O3 B2957994 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291854-07-3](/img/structure/B2957994.png)
4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a benzodioxole, piperazine, carbonyl, triazole, and an amine group . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions . Triazoles are a class of five-membered rings containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole and triazole groups are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amine group might undergo reactions with acids to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and carbonyl groups could impact its solubility .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Antimicrobial Activities : Compounds with structures similar to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives have shown good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
- Synthesis of Hybrid Molecules : Research has also focused on the microwave-assisted synthesis of hybrid molecules containing this compound, exploring their biological activities. Some derivatives were found to possess antimicrobial, antiurease, and antilipase activities, showcasing their broad therapeutic potential (Başoğlu et al., 2013).
Structural Characterization
- Crystal Structure Analysis : The crystal structure of related compounds, such as 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, has been determined, providing insights into their molecular conformations and potential for forming hydrogen bonds and other non-covalent interactions in crystalline states (Betz et al., 2011).
Potential as Anticancer Agents
- Anticancer Activities : Some novel carbazole derivatives, incorporating structures similar to the queried chemical, have been synthesized and evaluated for their anticancer activities. Certain derivatives exhibited significant activity against human breast cancer cell lines, highlighting their potential in cancer therapy (Sharma et al., 2014).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Research on ureido benzenesulfonamides incorporating triazine moieties, related to the queried compound, showed potent inhibition of the carbonic anhydrase IX enzyme, which is a target for cancer treatment due to its role in tumor acidification and growth (Lolak et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with monoaminergic systems . They bind to the dopamine, serotonin, and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
The compound likely interacts with its targets by inhibiting the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signal transmission.
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining its efficacy and duration of action.
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-2-16-3-6-18(7-4-16)24-22-21(25-27-26-22)23(30)29-11-9-28(10-12-29)14-17-5-8-19-20(13-17)32-15-31-19/h3-8,13,21-22,24-27H,2,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEXFNKDPDEIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2957911.png)

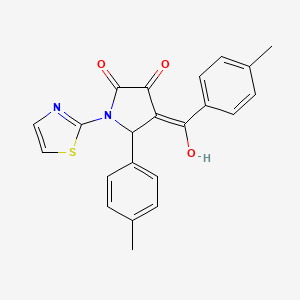
![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)
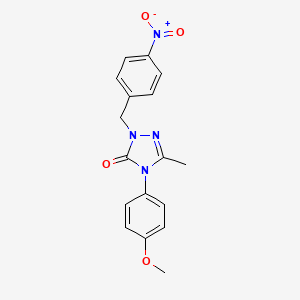

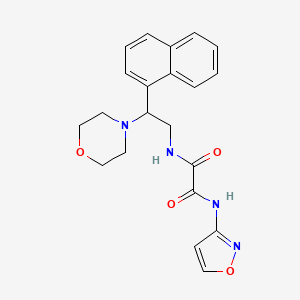
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)
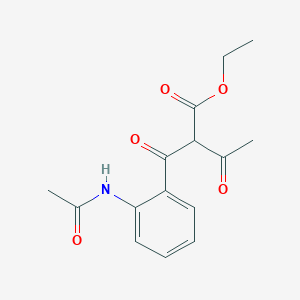
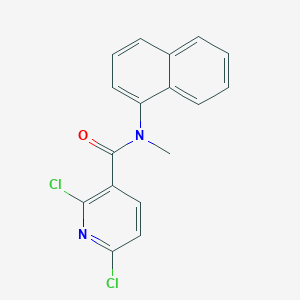
![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)
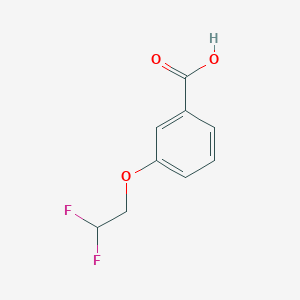
![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)
